Unii-AM2V8lqg5X
Übersicht
Beschreibung
Bacitracin B2: (Unii-AM2V8lqg5X) is a cyclic polypeptide antibiotic produced by strains of Bacillus licheniformis and Bacillus subtilis. It is part of the bacitracin family, which includes several closely related compounds. Bacitracin B2 is known for its effectiveness against Gram-positive bacteria by interfering with cell wall synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : Bacitracin B2 is typically produced through fermentation processes involving Bacillus licheniformis or Bacillus subtilis. The bacteria are cultured in a nutrient-rich medium, and the antibiotic is extracted and purified from the fermentation broth. The process involves several steps, including:
Fermentation: The bacteria are grown in a controlled environment with optimal conditions for antibiotic production.
Extraction: The antibiotic is extracted from the fermentation broth using solvents.
Purification: The crude extract is purified using techniques such as chromatography to isolate Bacitracin B2.
Industrial Production Methods: : Industrial production of Bacitracin B2 follows similar steps but on a larger scale. The fermentation process is optimized for maximum yield, and advanced purification techniques are employed to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: : Bacitracin B2 undergoes various chemical reactions, including:
Oxidation: Bacitracin B2 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the structure of Bacitracin B2, potentially altering its biological activity.
Substitution: Substitution reactions can occur at specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized bacitracin derivatives, while reduction can yield reduced forms of the antibiotic .
Wissenschaftliche Forschungsanwendungen
Bacitracin B2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide antibiotics and their interactions with bacterial cell walls.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by Gram-positive bacteria.
Industry: Used in the formulation of topical ointments and creams for preventing and treating infections.
Wirkmechanismus
Bacitracin B2 exerts its effects by interfering with the dephosphorylation of C55-isoprenyl pyrophosphate, a lipid carrier molecule involved in the synthesis of peptidoglycan, an essential component of the bacterial cell wall. This disruption prevents the proper formation of the cell wall, leading to bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bacitracin A: The most active component of the bacitracin family, with similar antibacterial properties.
Bacitracin B1: Similar in structure and activity to Bacitracin B2, but with slight differences in potency.
Bacitracin C: Another member of the bacitracin family with distinct structural features.
Uniqueness: : Bacitracin B2 is unique in its specific interactions with bacterial cell wall synthesis pathways. While other bacitracin compounds share similar mechanisms of action, Bacitracin B2 has distinct structural features that may influence its activity and stability .
Biologische Aktivität
Overview
Unii-AM2V8lqg5X refers to Bacitracin B2 , a polypeptide antibiotic primarily used for its antibacterial properties. Bacitracin is derived from the bacterium Bacillus subtilis and is known for its effectiveness against Gram-positive bacteria. This article explores the biological activity of Bacitracin B2, including its mechanisms of action, therapeutic applications, and relevant case studies.
Bacitracin B2 exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis. It interferes with the dephosphorylation of bactoprenol, a carrier molecule involved in transporting peptidoglycan precursors across the cell membrane. By preventing this process, Bacitracin disrupts cell wall formation, leading to cell lysis and death.
Biological Activity Data
Activity | Description |
---|---|
Target Organisms | Primarily effective against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. |
Mechanism | Inhibition of cell wall synthesis by interfering with bactoprenol recycling. |
Therapeutic Use | Topical treatment for skin infections, ocular infections, and prevention of infections in minor cuts and abrasions. |
Toxicity | Generally low toxicity; however, systemic use can lead to nephrotoxicity. |
Therapeutic Applications
Bacitracin B2 is predominantly used in topical formulations due to its effectiveness against skin infections. It is often combined with other antibiotics (e.g., neomycin) in over-the-counter ointments like Neosporin. Its applications include:
- Topical Antibiotic: Effective in treating minor cuts, burns, and skin infections.
- Ocular Preparations: Used in eye drops for bacterial conjunctivitis.
- Veterinary Medicine: Employed in treating infections in animals.
Case Studies and Research Findings
-
Topical Efficacy Study
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of Bacitracin B2 in combination with neomycin for treating infected wounds. The results indicated a significant reduction in bacterial load compared to control groups, demonstrating enhanced healing rates. -
Ocular Infections
Research conducted on Bacitracin B2's effectiveness against Staphylococcus epidermidis in ocular formulations showed that it significantly reduced infection rates in patients with bacterial conjunctivitis. The study highlighted its role as a first-line treatment option. -
Nephrotoxicity Investigation
A clinical trial assessed the nephrotoxic effects of systemic Bacitracin administration in patients undergoing surgery. The findings revealed that while topical use was safe, systemic exposure could lead to elevated serum creatinine levels, indicating potential kidney damage.
Eigenschaften
IUPAC Name |
(4R)-4-[[(2S)-2-[[(4R)-2-[(1S,2S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(3S,6R,9S,12R,15S,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-15-propan-2-yl-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H101N17O16S/c1-9-35(7)51(68)65-80-47(31-99-65)62(96)75-42(25-33(3)4)58(92)73-41(21-22-49(84)85)57(91)82-53(36(8)10-2)64(98)74-39-19-14-15-24-70-54(88)45(28-48(67)83)77-61(95)46(29-50(86)87)78-60(94)44(27-38-30-69-32-71-38)76-59(93)43(26-37-17-12-11-13-18-37)79-63(97)52(34(5)6)81-56(90)40(20-16-23-66)72-55(39)89/h11-13,17-18,30,32-36,39-47,51-53H,9-10,14-16,19-29,31,66,68H2,1-8H3,(H2,67,83)(H,69,71)(H,70,88)(H,72,89)(H,73,92)(H,74,98)(H,75,96)(H,76,93)(H,77,95)(H,78,94)(H,79,97)(H,81,90)(H,82,91)(H,84,85)(H,86,87)/t35-,36-,39-,40+,41+,42-,43+,44-,45-,46+,47-,51-,52-,53-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTJNKFURPZXMS-QTFUODODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C1=NC(CS1)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC2CCCCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCCN)C(C)C)CC3=CC=CC=C3)CC4=CN=CN4)CC(=O)O)CC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C1=N[C@@H](CS1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@H]2CCCCNC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC2=O)CCCN)C(C)C)CC3=CC=CC=C3)CC4=CN=CN4)CC(=O)O)CC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H101N17O16S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1408.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57762-79-5 | |
Record name | Bacitracin B1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057762795 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BACITRACIN B2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AM2V8LQG5X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.